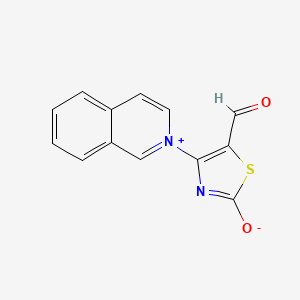

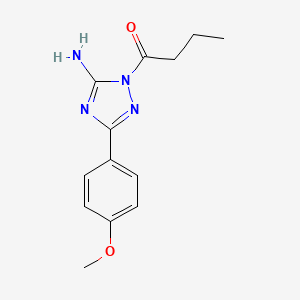

5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is part of a broader class of heterocyclic compounds which have been extensively studied due to their diverse chemical properties and applications in various fields, including material science and pharmaceuticals. While specific studies on "5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate" are rare, similar compounds such as isoquinoline derivatives and thiazolyl compounds have been synthesized and analyzed to understand their chemical behavior and structural properties.

Synthesis Analysis

Synthesis of similar compounds involves reactions of aminopyrazoles with aromatic or heterocyclic aldehydes, often under strong acidic conditions. These reactions typically follow pathways similar to the Pictet-Spengler condensation, resulting in various heterocyclic derivatives. For example, reactions of 4-aryl-5-aminopyrazoles with different aldehydes have led to the formation of pyrazolo[3,4-c]isoquinoline derivatives, showcasing the versatility of these synthetic methods (Bogza et al., 2005).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, revealing detailed insights into their conformation and bonding. Structural studies help in understanding the molecular geometry, electron distribution, and potential reactive sites of these compounds. For instance, crystal structure analysis has provided insights into the configurations and conformations of various thiazole and isoquinoline derivatives (Wawrzycka-Gorczyca et al., 2011).

Chemical Reactions and Properties

Isoquinoline and thiazole derivatives participate in various chemical reactions, such as imination, cyclization, and coupling reactions, leading to a wide range of products with diverse properties. These reactions are often influenced by factors like the nature of the substituents and reaction conditions. Studies have detailed the reactivity and pathways leading to different structural motifs (Pandey et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the practical applications and handling of these compounds. While specific data on "5-formyl-4-(2-isoquinoliniumyl)-1,3-thiazol-2-olate" may not be available, related studies provide information on the physical characteristics of similar heterocyclic compounds.

Chemical Properties Analysis

Chemical properties including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photoluminescence are significant for the applications of these compounds in chemical syntheses and material sciences. The chemical behaviors of similar compounds, such as their reactions with various reagents and under different conditions, have been documented to understand their potential uses and limitations (Burlov et al., 2016).

Eigenschaften

IUPAC Name |

5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZRGTDJHDZUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=N3)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320137 |

Source

|

| Record name | 5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85833-52-9 |

Source

|

| Record name | 5-formyl-4-isoquinolin-2-ium-2-yl-1,3-thiazol-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)

![4-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5663802.png)

![(1S*,5R*)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5663810.png)

![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)

![7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5663817.png)

![N-[4-(1,3-benzodioxol-5-yl)-3-cyano-2-thienyl]acetamide](/img/structure/B5663825.png)

![2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5663883.png)